3,5-Dihydroxyphthalic acid
Description
Structure
3D Structure
Properties
CAS No. |
3209-07-2 |
|---|---|
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
3,5-dihydroxyphthalic acid |
InChI |
InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14) |
InChI Key |
BMNZPIHTZJNWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
Synthesis and Advanced Preparative Methodologies of 3,5 Dihydroxyphthalic Acid
Established Synthetic Routes and Optimizations
Traditional synthesis of hydroxylated aromatic acids often relies on robust, multi-step chemical transformations. These routes, while established, frequently require harsh reaction conditions and can generate significant waste streams.
A classical method for the introduction of hydroxyl groups onto an aromatic ring is through a sulfonation-hydrolysis sequence. This pathway involves the electrophilic substitution of sulfonic acid groups onto the aromatic nucleus, followed by their conversion to hydroxyl groups via alkaline fusion or high-temperature hydrolysis.
The direct synthesis of 3,5-dihydroxyphthalic acid from phthalic acid via this pathway is challenging. The two electron-withdrawing carboxyl groups on the phthalic acid ring deactivate it towards electrophilic aromatic substitution and direct incoming electrophiles to the 4- and 5-positions. Achieving substitution at the 3- and 5-positions would require overcoming these directing effects, possibly through forcing conditions or the use of a different starting material with ortho- and para-directing groups that are later converted to carboxyl groups.
A parallel and well-documented example of this methodology is the synthesis of 3,5-dihydroxybenzoic acid from benzoic acid. nih.gov In this process, benzoic acid is first disulfonated using oleum (B3057394) (fuming sulfuric acid) at high temperatures to yield 3,5-disulfobenzoic acid. This intermediate is then subjected to hydrolysis, typically through fusion with a strong base like sodium hydroxide (B78521) at elevated temperatures (280–300 °C), followed by acidification to yield the final dihydroxy product. nih.gov
The general steps for this pathway, as adapted from analogous syntheses, are:
Sulfonation: The aromatic precursor is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce two sulfonic acid (-SO₃H) groups onto the ring.
Hydrolysis (Alkaline Fusion): The resulting disulfonated intermediate is heated with a molten alkali, such as sodium hydroxide or potassium hydroxide. This nucleophilic aromatic substitution reaction displaces the sulfonate groups with hydroxyl groups.
Acidification: The reaction mixture, containing the disodium (B8443419) salt of the dihydroxy acid, is neutralized with a strong acid (e.g., hydrochloric acid or sulfuric acid) to protonate the hydroxyl and carboxyl groups, precipitating the final product.
| Step | Reagents | Typical Conditions | Product |
| Sulfonation | Benzoic Acid, Oleum | High Temperature | 3,5-Disulfobenzoic Acid |
| Hydrolysis | 3,5-Disulfobenzoic Acid, NaOH/KOH | 280-300 °C | Disodium 3,5-dihydroxybenzoate |
| Acidification | Disodium 3,5-dihydroxybenzoate, HCl/H₂SO₄ | Cooling | 3,5-Dihydroxybenzoic Acid |
| Table 1: Representative Sulfonation-Hydrolysis Pathway for 3,5-Dihydroxybenzoic Acid. nih.gov |
Optimization of this route typically focuses on improving the yield and purity of the intermediate and final products by carefully controlling reaction temperatures, reagent concentrations, and reaction times. However, the high energy input and the use of corrosive reagents remain significant drawbacks.
Biocatalysis offers a promising alternative to traditional chemical synthesis, utilizing the high specificity of enzymes to perform reactions under mild, aqueous conditions. sphinxsai.com For the synthesis of this compound, the key transformation is the selective hydroxylation of the aromatic ring.
The enzymatic hydroxylation of aromatic compounds can be achieved by various classes of enzymes, most notably oxygenases. nih.gov These enzymes activate molecular oxygen to introduce hydroxyl groups onto aromatic substrates.
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. In the context of phthalate (B1215562) metabolism, Rieske non-heme iron dioxygenases are known to catalyze the dihydroxylation of phthalate. nih.gov For instance, aerobic bacteria initiate phthalate degradation by converting it to dihydroxyphthalate intermediates, such as 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate, which are subsequently decarboxylated. nih.gov While these are degradation pathways for common isomers, the enzymes involved represent a starting point for protein engineering efforts. By modifying the active site of a phthalate dioxygenase, it may be possible to alter its regioselectivity to favor the production of this compound.
Monooxygenases: These enzymes, such as cytochrome P450 monooxygenases, incorporate one atom of molecular oxygen into the substrate while the other is reduced to water. nih.gov They are powerful biocatalysts for the selective hydroxylation of a wide range of aromatic compounds and could potentially be engineered to act on phthalic acid or its derivatives. nih.gov
A plausible biotechnological approach would involve:
Enzyme Discovery and Engineering: Identifying a suitable hydroxylating enzyme (e.g., a dioxygenase from a phthalate-degrading microorganism) and modifying it through directed evolution or rational design to achieve hydroxylation at the 3- and 5-positions of phthalic acid.
Whole-Cell Biocatalysis: Utilizing engineered microorganisms that express the desired enzyme(s) to convert a renewable feedstock or a phthalate precursor into this compound. Research into the microbial synthesis of other aromatic acids, such as 4-hydroxybenzoic acid from L-tyrosine, demonstrates the feasibility of using engineered metabolic pathways for the production of valuable chemicals from renewable sources.
| Enzyme Class | Function | Relevance to this compound Synthesis |
| Dioxygenases | Catalyze dihydroxylation of aromatic rings | Found in natural phthalate degradation pathways; can be engineered for altered regioselectivity. nih.gov |
| Monooxygenases | Catalyze mono-hydroxylation of aromatic rings | Versatile enzymes with potential for engineered activity on phthalate derivatives. nih.govnih.gov |
| Decarboxylases | Catalyze carboxylation/decarboxylation | Used in the enzymatic synthesis of other dihydroxyaromatic acids, demonstrating the potential for biocatalytic C-C bond formation on phenolic rings. mdpi.com |
| Table 2: Relevant Enzyme Classes for Biotechnological Synthesis. |
Novel Synthetic Strategies and Green Chemistry Principles for this compound
In line with the principles of green chemistry, novel synthetic strategies aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional methods.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture. nih.gov This technique could be applied to the sulfonation-hydrolysis pathway, potentially reducing the long reaction times and high temperatures required for the hydrolysis step. mdpi.org The rapid, uniform heating provided by microwaves can lead to higher yields and fewer byproducts. sphinxsai.com
Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a batch-wise manner. nih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. nih.gov For a potentially hazardous, high-energy process like sulfonation and hydrolysis, a flow chemistry setup could mitigate risks by using small reactor volumes and enabling rapid heat dissipation. vapourtec.com This approach allows for the safe handling of reactive intermediates and can be integrated into multi-step sequences without the need for isolating intermediates. uc.pt
These novel strategies represent promising avenues for developing more efficient, safer, and environmentally benign methods for the synthesis of this compound, addressing the limitations of established routes.
Chemical Reactivity and Derivatization of 3,5 Dihydroxyphthalic Acid
Reaction Pathways of Carboxyl and Hydroxyl Functional Groups
The chemical nature of 3,5-dihydroxyphthalic acid is defined by the interplay of its carboxyl and hydroxyl moieties. These groups can react independently or in concert to form esters, amides, ethers, and other complex structures.
Esterification Reactions
Both the carboxylic acid and the phenolic hydroxyl groups of this compound can participate in esterification reactions, though typically under different conditions.
Esterification of Carboxyl Groups: The two carboxylic acid functions can be converted to their corresponding esters via several methods. The most common is the Fischer-Speier esterification, which involves heating the acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent or removing the water byproduct can drive the reaction to completion. masterorganicchemistry.com Depending on the stoichiometry of the alcohol used, it is possible to form either the mono-ester or the di-ester derivative.
Esterification of Hydroxyl Groups: The phenolic hydroxyl groups are less acidic than the carboxylic acid groups and require different conditions for esterification. They are typically acylated using more reactive acid derivatives like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction leads to the formation of phenyl esters. For instance, the reaction of a phenolic hydroxyl group with an acid in the presence of trifluoroacetic anhydride (B1165640) (TFAA) is a known method for creating depside esters. nih.gov It is possible to selectively esterify the hydroxyl groups while leaving the carboxylic acid groups intact, or to perform a full esterification of all four reactive sites under forcing conditions.
| Method | Target Functional Group | Reagents | Product | Notes |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxyl (-COOH) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl Dihydroxyphthalate (mono- or di-ester) | Reversible reaction; excess alcohol is used to drive the equilibrium. masterorganicchemistry.com |
| Acylation with Acyl Halides | Hydroxyl (-OH) | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Phenyl Acetate Derivative | Highly reactive and generally proceeds under milder conditions than Fischer esterification. |
| Acylation with Acid Anhydrides | Hydroxyl (-OH) | Acid Anhydride (e.g., Acetic Anhydride), Base or Acid Catalyst | Phenyl Acetate Derivative | Commonly used for acetylation of phenols. |
| Carbodiimide-Mediated Esterification | Carboxyl (-COOH) | Alcohol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | Alkyl Dihydroxyphthalate | Proceeds under mild conditions; useful for sensitive substrates. jocpr.com |
Oxidation and Reduction Reactions
Oxidation: The electron-rich aromatic ring, activated by two hydroxyl groups, is susceptible to oxidation. While specific studies on this compound are limited, research on analogous compounds like 2,3- and 2,5-dihydroxybenzoic acid shows that oxidation with hydroxyl radicals can lead to further hydroxylation, forming trihydroxybenzoic acid derivatives. openmedicinalchemistryjournal.com The electrochemical oxidation of 2,3-dihydroxybenzoic acid has been shown to proceed through a one-electron oxidation to a semiquinone radical, which is then further oxidized to a quinone at an electrode surface. nih.gov Stronger oxidizing agents or more forceful conditions, such as advanced oxidation processes, can lead to the opening of the aromatic ring. researchgate.net
Reduction: The reduction of this compound can target either the carboxylic acid groups or the aromatic ring.
Reduction of Carboxyl Groups: Aromatic carboxylic acids are generally resistant to reduction. Strong hydride donors, most commonly lithium aluminum hydride (LiAlH₄), are required to reduce the two carboxyl groups to their corresponding primary alcohols, yielding 3,5-dihydroxy-1,2-benzenedimethanol. chemguide.co.uk This reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxides. chemguide.co.uk
Reduction of Aromatic Ring: The benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation (e.g., using H₂ with Rhodium or Ruthenium catalysts), but this typically requires high pressures and temperatures.
Decarbonylative Reduction: Modern catalytic methods allow for the direct reduction of aryl carboxylic acids to arenes. nih.gov Applying such a palladium-catalyzed reaction could potentially remove the two carboxyl groups to yield resorcinol (B1680541) (1,3-dihydroxybenzene). nih.gov
Formation of Specialized Derivatives of this compound
The multifunctional nature of this compound makes it an attractive building block for more complex molecular architectures and materials.
Etherification: The two phenolic hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis. organic-chemistry.org This reaction involves deprotonating the hydroxyl groups with a suitable base (e.g., potassium carbonate, sodium hydride) to form highly nucleophilic phenoxide ions. These ions can then react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate, to form the corresponding di-ether derivative. This pathway allows for the introduction of a wide variety of alkyl or aryl groups at the 3- and 5-positions.
Metal-Organic Frameworks (MOFs): Polycarboxylic acids are fundamental building blocks for metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic ligands. While the isomer 2,5-dihydroxyterephthalic acid is a well-known linker for famous MOFs like MOF-74 (also known as CPO-27), this compound is also a prime candidate for such applications. rsc.org Both the deprotonated carboxylate groups and the phenolate (B1203915) groups (formed under basic conditions) can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺, Ni²⁺). The specific meta positioning of the hydroxyl groups and ortho positioning of the carboxyl groups would enforce a distinct coordination geometry, leading to the formation of novel MOF topologies with unique pore structures and properties. The use of related linkers like pyridine-3,5-dicarboxylic acid has been shown to produce MOFs with diverse structural architectures. rsc.org
Polymer Synthesis: Dihydroxy dicarboxylic acids can serve as tetrafunctional monomers in polymerization reactions. Patents have described the use of dihydroxyphthalic acid isomers as monomers for high-performance polymers like poly(2,5-dihydroxy-1,4-phenylenepyridodiimidazole). google.comgoogle.com this compound could be used in polycondensation reactions with diamines to form polyamides, with diols to form polyesters, or in the synthesis of polyimides. The resulting polymers would contain reactive hydroxyl groups along the backbone, which could be used for subsequent functionalization, cross-linking, or to enhance properties like solubility and thermal stability.
Coordination Chemistry and Chelation Properties of 3,5 Dihydroxyphthalic Acid
Ligand Design and Metal Complexation
In principle, 3,5-Dihydroxyphthalic acid possesses multiple potential coordination sites for metal ions. The two carboxylic acid groups and the two hydroxyl groups on the aromatic ring could all potentially participate in binding to a metal center. The deprotonation of the carboxylic acid and hydroxyl groups would create anionic oxygen donor atoms, which typically form strong coordinate bonds with transition metals.
The geometry of the ligand, with the functional groups positioned on the benzene (B151609) ring, would influence the structure of the resulting metal complexes. It could potentially act as a chelating ligand, forming stable ring structures with a single metal ion, or as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The specific coordination mode would depend on factors such as the nature of the transition metal, the pH of the solution, the reaction temperature, and the presence of other coordinating solvents or ligands.
Interaction with Transition Metals
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with ligands containing donor atoms like oxygen. The interaction between a transition metal ion and this compound would likely involve the formation of coordinate covalent bonds between the metal ion (acting as a Lewis acid) and the oxygen atoms of the carboxylate and hydroxyl groups (acting as Lewis bases). The strength and nature of these bonds would vary depending on the specific transition metal, its oxidation state, and its ionic radius. For instance, harder metal ions like Fe(III) would be expected to form strong bonds with the hard oxygen donor atoms of the ligand.
Chelation Stoichiometry and Stability
Without experimental data, the chelation stoichiometry and stability of this compound complexes can only be hypothesized. The stoichiometry, or the ratio of metal to ligand in the complex, would depend on the coordination number of the metal ion and the denticity (number of donor atoms) of the ligand. If both carboxylate groups and one or both hydroxyl groups coordinate to the same metal ion, various stoichiometries such as 1:1, 1:2, or 2:1 (metal:ligand) could be possible.
The stability of the resulting metal complexes is quantified by their stability constants (or formation constants). Generally, chelate complexes (those involving the formation of a ring structure) are thermodynamically more stable than complexes with monodentate ligands, a phenomenon known as the chelate effect. The stability would also be influenced by the pH of the solution, as this affects the protonation state of the carboxylic acid and hydroxyl groups. Potentiometric titration is a common experimental technique used to determine these stability constants.
Applications of this compound Metal Complexes in Non-Catalytic Systems
Given the lack of specific research on this compound metal complexes, any discussion of their non-catalytic applications remains speculative. However, metal complexes of similar polycarboxylic acid ligands have found applications in various fields. For example, they can be used as:
Luminescent Materials: Some metal complexes, particularly those of lanthanide ions, can exhibit luminescence, making them potentially useful in sensors, bio-imaging, and lighting applications.
Magnetic Materials: The arrangement of transition metal ions within a coordination polymer can lead to interesting magnetic properties.
Sorbents: The porous nature of some coordination polymers allows for the adsorption of gases or small molecules, which is relevant for applications in gas storage and separation.
It is plausible that metal complexes of this compound could exhibit similar properties, but this would require dedicated synthesis and characterization studies.
Supramolecular Chemistry and Crystal Engineering with 3,5 Dihydroxyphthalic Acid
Hydrogen Bonding Networks in Crystalline Structures
The crystal structure of 3,5-dihydroxyphthalic acid is dominated by a rich network of hydrogen bonds, which dictates the packing of the molecules in the solid state. The carboxylic acid groups are primary contributors to this network, readily forming robust homodimeric synthons through pairs of O-H···O hydrogen bonds. This is a common and highly predictable motif in carboxylic acids.
Beyond the carboxylic acid dimers, the hydroxyl groups play a crucial role in extending the dimensionality of the supramolecular assembly. They can act as both hydrogen bond donors and acceptors, leading to the formation of intricate one-, two-, or even three-dimensional networks. The interplay between the carboxylic acid and hydroxyl groups allows for a variety of hydrogen bonding motifs. For instance, catemeric chains or tapes involving both hydroxyl and carboxylic acid groups can be formed, creating a highly stable and ordered crystalline lattice.
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Resulting Motif |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Dimer |
| Hydroxyl (-OH) | Hydroxyl (-OH) | Chain/Sheet |
| Carboxylic Acid (-COOH) | Hydroxyl (-OH) | Hetero-synthons |
| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Hetero-synthons |
Formation of Cocrystals and Multicomponent Assemblies
The ability of this compound to form multiple, directional hydrogen bonds makes it an excellent candidate for the formation of cocrystals and other multicomponent assemblies. By co-crystallizing with other molecules (coformers) that possess complementary hydrogen bonding sites, it is possible to design and construct novel solid-state structures with tailored properties.
The selection of a suitable coformer is crucial for the successful formation of a cocrystal. Coformers with functional groups such as pyridines, amides, and other carboxylic acids are often employed. These groups can interact with the carboxylic acid and hydroxyl moieties of this compound to form predictable supramolecular synthons. For example, the interaction between a carboxylic acid and a pyridine (B92270) typically results in a robust O-H···N hydrogen bond.
Research on the closely related 3,5-dihydroxybenzoic acid has demonstrated its remarkable ability to form complex multicomponent crystals. For instance, the one-pot synthesis of quaternary cocrystals of 3,5-dihydroxybenzoic acid with tetramethylpyrazine, phenazine, and pyrene (B120774) has been reported. acs.org These structures are held together by a hierarchy of hydrogen bonding interactions, including heteromeric O-H···N bonds that form discrete, closed synthons. acs.org This work highlights the potential of dihydroxy-substituted benzoic acids to act as versatile building blocks in the construction of higher-order supramolecular assemblies. Given the additional carboxylic acid group, this compound is expected to exhibit an even greater propensity for forming diverse and intricate cocrystal structures.
Common methods for preparing cocrystals include:
Solvent Evaporation: Dissolving the active pharmaceutical ingredient (API) and coformer in a suitable solvent and allowing the solvent to evaporate slowly. nih.gov
Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding). nih.gov
Slurry Conversion: Stirring a suspension of the API and coformer in a solvent in which both are sparingly soluble. nih.gov
Design of Self-Assembled Systems
The principles of molecular recognition and self-assembly can be harnessed to design and create novel functional materials from this compound and its derivatives. The directional and predictable nature of hydrogen bonding allows for the programming of molecules to spontaneously organize into well-defined supramolecular architectures.
While specific examples of self-assembled systems based solely on this compound were not found in the provided search results, the broader field of supramolecular chemistry offers numerous possibilities. For instance, by modifying the this compound core with long alkyl chains, it may be possible to create amphiphilic molecules that self-assemble into micelles, vesicles, or supramolecular gels in appropriate solvents. These gels could have potential applications in areas such as drug delivery and tissue engineering.
Furthermore, the rigid and well-defined geometry of the phthalic acid backbone makes it an attractive component for the construction of metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). In these materials, the organic linker dictates the porosity and functionality of the resulting framework. The hydroxyl groups on the this compound could provide additional functionality within the pores of such frameworks, for example, by acting as catalytic sites or recognition sites for guest molecules. The design of such systems relies on a deep understanding of the interplay between different non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs can exhibit distinct physical and chemical properties. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates).
Given its multiple hydrogen bonding functional groups, this compound is a prime candidate for exhibiting both polymorphism and pseudopolymorphism. The flexibility in its hydrogen bonding patterns can lead to different packing arrangements of the molecules in the solid state, resulting in different polymorphs.
Studies on isomeric dihydroxybenzoic acids have revealed a rich polymorphic landscape. For instance, two new crystalline polymorphs of 3,5-dihydroxybenzoic acid were generated using sublimation and melt crystallization. researchgate.netacs.org These polymorphs differ in the number of symmetry-independent molecules, the nature of the hydrogen bond synthons, and their molecular packing. researchgate.netacs.org Furthermore, the propensity of 3,5-dihydroxybenzoic acid to form solvates and solvate-hydrates has been investigated, demonstrating that the inclusion of water molecules can lead to highly efficient crystal packing. researchgate.netacs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dihydroxyphthalic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 3,5-Dihydroxyphthalic acid, both ¹H and ¹³C NMR are instrumental in confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would likely show two signals, corresponding to the protons at the C4 and C6 positions, and the proton at the C2 position. Due to the symmetrical nature of the substitution pattern, the protons at C4 and C6 would be chemically equivalent, leading to a single resonance, while the proton at C2 would give a separate signal. The acidic protons of the two carboxylic acid groups and the two hydroxyl groups would typically appear as broad singlets at lower field, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups. The carbons bearing the hydroxyl groups (C3 and C5) and the carboxylic acid groups (C1 and C2) would resonate at characteristic downfield positions.
Conformational Analysis using Nuclear Overhauser Effect (NOE) Spectroscopy: Nuclear Overhauser Effect (NOE) spectroscopy can be employed to investigate the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For this compound, NOE experiments could reveal through-space interactions between the aromatic protons and the protons of the hydroxyl and carboxylic acid groups. This information is particularly valuable for understanding the orientation of the carboxylic acid groups relative to the benzene (B151609) ring and to each other, which can be influenced by intramolecular hydrogen bonding.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4, H-6 | 7.0-7.5 | d | 2H |
| H-2 | 7.8-8.2 | t | 1H |
| -OH | 9.0-11.0 | br s | 2H |
| -COOH | 11.0-13.0 | br s | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic) | 165-175 |
| C-OH | 155-165 |
| Aromatic C-H | 110-130 |
| Aromatic C (quaternary) | 130-150 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through characteristic pathways for aromatic carboxylic acids and phenols.
Key Fragmentation Pathways:
Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group as carbon dioxide (CO₂), resulting in a fragment ion with a mass of [M - 45]⁺. Successive loss of the second carboxyl group could also be observed.
Loss of Water: The presence of hydroxyl groups can lead to the elimination of a water molecule (H₂O), giving rise to a fragment ion at [M - 18]⁺.
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to a series of smaller ions that are characteristic of the benzene ring structure.
The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Predicted Mass Spectrometry Fragmentation Data for this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 198 | [C₈H₆O₆]⁺ | Molecular Ion |
| 180 | [C₈H₄O₅]⁺ | [M - H₂O]⁺ |
| 153 | [C₇H₅O₄]⁺ | [M - COOH]⁺ |
| 135 | [C₇H₃O₃]⁺ | [M - COOH - H₂O]⁺ |
| 108 | [C₆H₄O₂]⁺ | [M - 2COOH]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Expected Structural Features:
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxylic acid groups could facilitate the formation of intramolecular hydrogen bonds.
Intermolecular Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors and would likely form dimers or extended chains through O-H···O interactions. The hydroxyl groups would also participate in a network of intermolecular hydrogen bonds.
The crystallographic data would allow for the creation of a detailed 3D model of the molecule, revealing its solid-state conformation and how it interacts with neighboring molecules.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-H functional groups. The broad O-H stretching band from the carboxylic acid and hydroxyl groups would be a prominent feature, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong absorption band around 1700 cm⁻¹. The aromatic C-H and C=C stretching vibrations would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would likely produce a strong Raman signal. The C=O stretching vibration would also be Raman active.
The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure and functional groups.
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=O Stretch (Carboxylic Acid) | 1680-1720 (strong) | Moderate |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch | 1200-1300 | Moderate |
| O-H Bend | 1300-1450 | Weak |
Theoretical and Computational Chemistry of 3,5 Dihydroxyphthalic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and reactivity of molecules like 3,5-dihydroxyphthalic acid. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule.
Electronic Structure: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles. nih.govnih.gov From the optimized geometry, various electronic properties can be calculated. The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For phenolic compounds, the HOMO is typically localized over the aromatic ring and the hydroxyl groups, indicating these are the primary sites for electrophilic attack and electron donation (antioxidant activity). nih.gov The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. nih.gov
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These parameters, derived from the energies of the frontier molecular orbitals, help in predicting how the molecule will interact with other chemical species. For a molecule like this compound, these descriptors would offer a quantitative measure of its reaction tendencies.
| Reactivity Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates antioxidant capacity. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to stability. |
| Global Electrophilicity (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
This table represents the type of data that would be generated from DFT calculations on this compound.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these as sites for hydrogen bonding and interaction with electrophiles. researchgate.net
Molecular Dynamics Simulations for Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its behavior in a solvent, such as water, which is essential for many of its potential applications.
In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, and Newton's laws of motion are solved iteratively to track the trajectory of each atom. This allows for the study of dynamic processes and the calculation of various thermodynamic properties.
A study on dihydroxybenzoic acid isomers, which are close analogs, utilized MD simulations to investigate molecular association in solution. researchgate.netnih.gov These simulations helped to understand how different isomers form dimers and other aggregates, and how they interact with solvent molecules. nih.gov For this compound, MD simulations could reveal:
Solvation Structure: How water molecules arrange around the solute, forming hydration shells around the hydrophilic carboxyl and hydroxyl groups.
Dimerization and Aggregation: The tendency of this compound molecules to form dimers or larger clusters in solution through hydrogen bonding and π-π stacking interactions.
Conformational Dynamics: The flexibility of the molecule, particularly the rotation of the carboxyl and hydroxyl groups, and how this is influenced by the solvent.
Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a solution.
The insights from MD simulations are critical for understanding phenomena such as solubility, crystallization, and interactions with biological macromolecules. nih.gov
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.
Spectroscopic Parameters: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. nih.gov For this compound, TD-DFT could predict the λmax values and the nature of the electronic transitions involved. Calculations of vibrational frequencies using DFT can be used to predict the infrared (IR) and Raman spectra. nih.gov This is particularly useful for assigning experimental spectral peaks to specific vibrational modes of the molecule, such as the stretching of O-H and C=O bonds. Furthermore, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical spectra that can be compared with experimental data for structure verification. mdpi.com
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| UV-Vis Spectroscopy | Excitation energies (λmax), Oscillator strengths | Time-Dependent DFT (TD-DFT) |
| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies, Intensities | DFT |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ), Coupling constants (J) | DFT (e.g., GIAO method) |
This table illustrates the spectroscopic parameters that can be predicted for this compound using computational methods.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the properties of this compound in the solid state and in solution. Computational methods can provide detailed insights into the nature and strength of these interactions.
In the solid state, the crystal structure is determined by a network of intermolecular interactions, primarily hydrogen bonds. The two hydroxyl groups and two carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of complex and stable hydrogen-bonding networks. These interactions can be analyzed computationally by examining the crystal packing and calculating the interaction energies between pairs of molecules. rsc.org
In solution, as explored by MD simulations, intermolecular interactions with the solvent and with other solute molecules govern the substance's behavior. researchgate.net Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be applied to the results of quantum chemical calculations to characterize and visualize weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net These analyses provide a deeper understanding of the forces that hold molecular aggregates together. Studies on similar molecules like hydroxybenzoic acid isomers have used these methods to analyze vibrational characteristics and weak intermolecular interactions. researchgate.net
Biological and Biochemical Roles of 3,5 Dihydroxyphthalic Acid in Non Human Systems
Occurrence and Metabolism in Microorganisms
3,5-Dihydroxyphthalic acid has been identified as a metabolite in certain microorganisms, particularly within the fungal kingdom. Its presence is linked to the metabolic processing of carbon sources like glucose. While the biosynthesis of this specific isomer has been noted, the broader context of its degradation and role in microbial physiology is understood through the general pathways of phthalate (B1215562) degradation.
Research into the biochemistry of microorganisms has revealed that this compound is a product of glucose metabolism by the fungus Penicillium brevi-compactum and related species. nih.gov This discovery positions the compound as a secondary metabolite, synthesized by the fungus from a primary carbon and energy source. The formation of this compound is part of the diverse metabolic capabilities of Penicillium species, which are known to produce a wide array of organic acids from glucose. nih.gov
The biosynthetic route from glucose to this compound in P. brevi-compactum involves a series of enzymatic reactions that transform the simple sugar into this more complex aromatic dicarboxylic acid. While the precise enzymatic steps leading specifically to the 3,5-dihydroxy isomer are not fully elucidated in the available literature, the process is a clear example of how microorganisms can synthesize complex aromatic compounds from simple aliphatic precursors.
Table 1: Microbial Production of this compound
| Microorganism | Substrate | Metabolic Product |
|---|---|---|
| Penicillium brevi-compactum | Glucose | This compound |
Degradation Pathways in Fungi and Bacteria
The degradation of phthalic acid and its esters is a crucial process for the bioremediation of environmental pollutants, and numerous fungi and bacteria have been identified that can catabolize these compounds. d-nb.infonih.gov Generally, the microbial degradation of phthalates proceeds through initial enzymatic reactions that modify the phthalate structure, often leading to dihydroxylated intermediates which can then undergo ring cleavage. nih.gov
In aerobic bacteria, the degradation of phthalate isomers typically converges on the formation of protocatechuate (3,4-dihydroxybenzoate), which is then further metabolized. nih.gov This process is initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring. d-nb.infonih.gov While these pathways are well-documented for phthalic acid itself, specific degradation pathways for this compound are not extensively detailed in the available scientific literature. However, it can be inferred that microorganisms capable of degrading other phthalate isomers would likely employ similar enzymatic machinery, such as hydroxylases and decarboxylases, to break down the 3,5-dihydroxy isomer.
Fungi, including species of Penicillium, are also known to degrade a variety of aromatic compounds. mdpi.comnih.gov They often employ extracellular enzymes to break down complex molecules. nih.gov The degradation of phthalates by fungi would likely involve initial hydroxylation and subsequent ring fission, similar to bacterial pathways.
Table 2: General Steps in Aerobic Phthalate Degradation by Microorganisms
| Step | Enzymatic Action | Intermediate/Product |
|---|---|---|
| 1 | Dioxygenation | Dihydroxylated phthalate isomer |
| 2 | Dehydrogenation | Dihydroxyphthalate |
| 3 | Decarboxylation | Protocatechuate (for some isomers) |
Role in Plant Biochemistry
Phenolic compounds, including various hydroxybenzoic acids, are ubiquitous in plants and play essential roles in growth, development, and defense. nih.govnih.gov They contribute to antioxidant defense, protection against UV radiation, and as signaling molecules. longdom.orgfrontiersin.org However, based on a comprehensive review of the available scientific literature, there is no specific information detailing the occurrence, metabolism, or biochemical role of this compound in plant systems. While plants are known to synthesize a vast array of phenolic acids through pathways like the shikimate pathway, the presence and function of this particular dihydroxyphthalic acid isomer in plant biochemistry have not been documented. nih.govnih.gov
Applications of 3,5 Dihydroxyphthalic Acid in Non Biological/non Clinical Domains
Role as an Intermediate in Organic Synthesis (e.g., fine chemicals, agrochemicals)
There is no specific information available in the reviewed literature regarding the use of 3,5-dihydroxyphthalic acid as an intermediate in the synthesis of fine chemicals or agrochemicals. Research in this area often highlights 3,5-dihydroxybenzoic acid as a precursor for various products, including resveratrol and plant growth regulators guidechem.com.
Environmental Bioremediation Strategies
No studies were found that document the application of this compound in environmental bioremediation strategies. Research on the bioremediation of phthalates focuses on the microbial degradation of phthalic acid esters into simpler compounds, and does not mention the use of this compound as a reagent or intermediate in this context nih.govnih.gov.
Analytical Chemistry Reagents
There is no information in the searched scientific literature detailing the use of this compound as an analytical chemistry reagent.
Q & A
Q. What are the optimal synthetic routes for 3,5-dihydroxyphthalic acid, and how can purity be validated?
The synthesis of this compound often involves hydroxylation and oxidation steps. A common approach is the Friedel-Crafts alkylation followed by controlled oxidation using agents like KMnO₄ or H₂O₂ under acidic conditions. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. For reproducible results, ensure reaction parameters (temperature, pH, solvent ratios) are tightly controlled . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
Solid-phase extraction (SPE) combined with HPLC-MS/MS is widely used for isolating and quantifying the compound in biological or environmental samples. For instance, SPE cartridges (e.g., C18 or mixed-mode resins) can selectively retain the analyte, followed by gradient elution with methanol/water. MS/MS detection in multiple reaction monitoring (MRM) mode enhances specificity . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are recommended for studying thermal stability and crystallinity .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies should be conducted across a pH range (2–12) at controlled temperatures (e.g., 25°C and 40°C). Use UV-Vis spectroscopy to monitor degradation kinetics, particularly at wavelengths where the compound absorbs (e.g., 260–280 nm). Buffered solutions (e.g., phosphate or acetate) are essential to maintain pH. Data analysis should include Arrhenius plots to predict shelf-life under varying conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from differences in assay conditions (e.g., cell lines, ROS detection methods). Standardize protocols using validated cell models (e.g., HepG2 for hepatic studies) and include positive controls (e.g., ascorbic acid for antioxidant assays). Cross-validate results with orthogonal techniques, such as electron paramagnetic resonance (EPR) for radical scavenging and transcriptomic profiling to identify downstream pathways .
Q. What experimental design principles apply to studying the compound’s role in metabolic pathways?
Use stable isotope-labeled tracers (e.g., ¹³C- or ²H-labeled this compound) in metabolomic studies to track incorporation into intermediates. Pair this with LC-MS-based untargeted metabolomics to identify pathway perturbations. Statistical rigor requires ≥3 biological replicates, ANOVA for group comparisons, and false discovery rate (FDR) correction for high-dimensional data .
Q. What computational strategies are effective for predicting the compound’s interactions with enzymes?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model binding affinities and conformational changes. Validate predictions with mutagenesis studies targeting predicted binding residues. Use PubChem or ChEMBL databases to cross-reference ligand-protein interaction data .
Q. How can researchers address challenges in detecting this compound at trace levels in environmental samples?
Pre-concentration techniques like solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) enhance sensitivity. Employ high-resolution MS (HRMS) with a detection limit ≤1 ppb. Matrix effects can be mitigated using isotope dilution (e.g., ¹³C-labeled internal standards) .
Q. What methodologies are recommended for in vivo toxicity profiling?
Follow OECD guidelines for acute and chronic toxicity studies. Use rodent models (e.g., Sprague-Dawley rats) with dose-ranging (10–1000 mg/kg). Endpoints include histopathology, serum biomarkers (ALT, AST), and oxidative stress markers (MDA, GSH). Transcriptomic analysis (RNA-seq) of liver/kidney tissues can reveal mechanistic insights .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
